2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane
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Overview
Description
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties It consists of a benzyloxy group attached to a tetraoxacyclododecane ring, which is a cyclic ether with four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane typically involves the reaction of benzyloxy compounds with tetraoxacyclododecane precursors. One common method is the N-methylation of 2-benzyloxypyridine, which delivers the active reagent in situ . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene, and the presence of catalysts such as magnesium oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can convert benzylic groups to their corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions at the benzylic position can occur via SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: NBS is commonly used for free radical bromination at the benzylic position.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzylic bromides or alcohols.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Various substituted benzylic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane involves its interaction with molecular targets through its benzyloxy and tetraoxacyclododecane moieties. The benzyloxy group can participate in electrophilic and nucleophilic reactions, while the tetraoxacyclododecane ring can act as a chelating agent, stabilizing metal ions and facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxypyridine: Used in similar benzyl transfer reactions.
1,4,7,10-Tetraoxacyclododecane: The parent compound without the benzyloxy group.
Benzyloxybenzene: Another benzyloxy compound with different reactivity.
Uniqueness
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a benzyloxy group and a tetraoxacyclododecane ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
75507-20-9 |
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Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C16H24O5/c1-2-4-15(5-3-1)12-20-14-16-13-19-9-8-17-6-7-18-10-11-21-16/h1-5,16H,6-14H2 |
InChI Key |
WLXQYTSYQCYAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(COCCO1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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